molecular formula C19H20N6OS B12394240 RNA splicing modulator 1

RNA splicing modulator 1

Cat. No.: B12394240
M. Wt: 380.5 g/mol
InChI Key: AVWASSIUWWHQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RNA splicing modulator 1 is a small organic molecule that plays a crucial role in the regulation of RNA splicing, a fundamental process in eukaryotic gene expression. RNA splicing involves the removal of non-coding introns and the joining of coding exons to produce mature messenger RNA (mRNA) molecules. Dysregulation of RNA splicing can lead to various diseases, including cancer and genetic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RNA splicing modulator 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective methods for purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions: RNA splicing modulator 1 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted derivatives of this compound .

Mechanism of Action

RNA splicing modulator 1 exerts its effects by binding to specific components of the spliceosome, the macromolecular complex responsible for RNA splicing. This binding alters the conformation of the spliceosome, affecting its ability to recognize and process pre-mRNA molecules. The molecular targets of this compound include small nuclear ribonucleoproteins (snRNPs) and associated proteins involved in spliceosome assembly and function .

Properties

Molecular Formula

C19H20N6OS

Molecular Weight

380.5 g/mol

IUPAC Name

2-(2,7-dimethylindazol-5-yl)-6-piperidin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C19H20N6OS/c1-11-7-12(8-13-9-24(2)23-15(11)13)18-22-17-16(27-18)19(26)25(10-21-17)14-3-5-20-6-4-14/h7-10,14,20H,3-6H2,1-2H3

InChI Key

AVWASSIUWWHQFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CN(N=C12)C)C3=NC4=C(S3)C(=O)N(C=N4)C5CCNCC5

Origin of Product

United States

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